SSTC3
Overview
Description
SSTC3 is a small-molecule compound known for its role as an activator of casein kinase 1 alpha (CK1α) and a potent inhibitor of hypoxia-inducible factor 1 alpha (HIF1α). It has demonstrated potential antitumor activity by inhibiting WNT signaling and suppressing the growth of Sonic Hedgehog (SHH) medulloblastoma tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SSTC3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency in product quality. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
SSTC3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify this compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of this compound with different biological properties .
Scientific Research Applications
SSTC3 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown efficacy in inhibiting the growth of colorectal cancer (CRC) xenografts and SHH medulloblastoma tumors. .
Signal Transduction Studies: This compound is used to study WNT signaling pathways and their role in various diseases, including cancer.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting CK1α and HIF1α pathways.
Mechanism of Action
SSTC3 exerts its effects by activating casein kinase 1 alpha (CK1α), which phosphorylates and destabilizes GLI transcription factors, thereby inhibiting the key effectors of SHH signaling. Additionally, this compound inhibits hypoxia-inducible factor 1 alpha (HIF1α), reducing its activity and impacting tumor growth. The compound acts downstream of the vismodegib target SMOOTHENED (SMO), bypassing mechanisms of SMO inhibitor resistance .
Comparison with Similar Compounds
Similar Compounds
Pyrvinium: Another CK1α activator with poor bioavailability compared to SSTC3.
XAV-939: A Tankyrase inhibitor that selectively inhibits WNT/β-catenin-mediated transcription.
Uniqueness of this compound
This compound stands out due to its superior pharmacokinetic properties, including better bioavailability and minimal gastrointestinal toxicity compared to other WNT inhibitors. Its ability to penetrate the brain and inhibit SHH signaling makes it particularly valuable in treating brain tumors and drug-resistant cancers .
Properties
CAS No. |
242422-09-8 |
---|---|
Molecular Formula |
C23H17F3N4O3S2 |
Molecular Weight |
518.53 |
IUPAC Name |
4-(N-Methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |
InChI |
InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31) |
InChI Key |
HSFAATUFWDDUGW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC(C2=NC=CC=C2)=CS1)C3=CC=C(S(=O)(N(C)C4=CC=C(C(F)(F)F)C=C4)=O)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SSTC-3; SSTC 3; SSTC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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